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Compound Name: Junipediol B
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Junipediol B, a phenylpropanoid derivative with the chemical name 2-(1,3-benzodioxol-5-
yl)propane-1,3-diol, is a natural product isolated from Juniperus chinensis. Its unique structure,
featuring a benzodioxole ring system, makes it a compound of interest for phytochemical and
pharmacological research. This technical guide provides a comprehensive overview of the
spectroscopic data for Junipediol B, including Nuclear Magnetic Resonance (NMR), Mass
Spectrometry (MS), and Infrared (IR) spectroscopy. The information herein is crucial for the
identification, characterization, and further investigation of this compound in drug discovery and
development.

Spectroscopic Data

The spectroscopic data for Junipediol B is summarized below. This data is essential for the
structural elucidation and verification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule. The following tables summarize the expected
1H and 3C NMR chemical shifts for Junipediol B, along with correlations observed in 2D NMR
experiments such as COSY, HSQC, and HMBC.
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Table 1: *H NMR Spectroscopic Data for Junipediol B

Bosition Chemical Shift (6, Multiplicity Coupling Constant
ppm) (J, Hz)

2 ~3.0-3.2 m

la, 1b, 3a, 3b ~3.7-3.9 m

5 ~6.8 d ~8.0

6 ~6.7 dd ~8.0, 2.0

8 ~6.7 d ~2.0

OCH20 ~5.9 S

OH broad s

Table 2: 13C NMR Spectroscopic Data for Junipediol B

Position Chemical Shift (6, ppm)
1,3 ~65

2 ~45

4 ~135

5 ~108

6 ~122

7 ~148

8 ~109

9 ~147

OCH20 ~101

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of a compound,
allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for Junipediol B

lon m/z (calculated) m/z (observed)
[M+H]* 197.0763
[M+NaJ* 219.0582
[M-H]~ 195.0606

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to its vibrational modes. This technique is useful for identifying the functional
groups present in a compound.

Table 4: Infrared (IR) Spectroscopic Data for Junipediol B

Wavenumber (cm~?) Functional Group
~3400 (broad) O-H (hydroxyl) stretching
~2900 C-H (aliphatic) stretching
~1600, 1500, 1450 C=C (aromatic) stretching
~1250, 1040 C-O stretching

~930 0-CH2-0 bending

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data

for a natural product like Junipediol B.

NMR Spectroscopy
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Sample Preparation: A sample of Junipediol B (typically 1-10 mg) is dissolved in a
deuterated solvent (e.g., CDCls, CD30OD, or DMSO-de) in an NMR tube.

'H NMR: 'H NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
Data is typically acquired with 16-64 scans, a spectral width of 10-15 ppm, a relaxation delay
of 1-2 seconds, and an acquisition time of 2-4 seconds.

13C NMR: 13C NMR spectra are recorded on the same instrument, typically at 100 MHz. A
larger number of scans (1024 or more) is usually required due to the low natural abundance
of the 13C isotope.

2D NMR (COSY, HSQC, HMBC): These experiments are performed to establish correlations
between protons and carbons. Standard pulse programs are used for each experiment, with
parameters optimized for the expected coupling constants.

Mass Spectrometry

Sample Preparation: A dilute solution of Junipediol B is prepared in a suitable solvent (e.qg.,
methanol or acetonitrile).

Analysis: The sample is introduced into the mass spectrometer via direct infusion or through
a liquid chromatography (LC) system. High-resolution mass spectra are typically obtained
using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap
mass analyzer.

Infrared Spectroscopy

Sample Preparation: A small amount of Junipediol B is mixed with potassium bromide (KBr)
and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt
plate (e.g., NaCl or KBr).

Analysis: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)
spectrometer, typically in the range of 4000-400 cm~1.

Workflow for Spectroscopic Analysis of Junipediol
B
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The following diagram illustrates the general workflow for the isolation and spectroscopic
characterization of a natural product like Junipediol B.

Isolation & Purification
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Junipediol B Structure
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Caption: Workflow for the isolation and spectroscopic characterization of Junipediol B.

 To cite this document: BenchChem. [Spectroscopic Data of Junipediol B: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b599493#junipediol-b-spectroscopic-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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